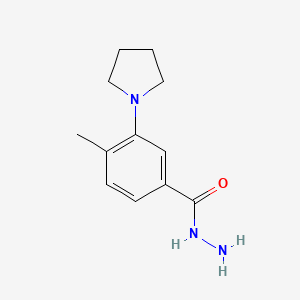
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzohydrazide moiety, making it a versatile compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby disrupting their function and exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar benzohydrazide core but differ in the substituents on the pyrrolidine ring.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: This compound has a similar pyrrolidine ring but differs in the aldehyde functional group.
Uniqueness
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is unique due to its specific combination of a methyl group and a pyrrolidine ring attached to a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-methyl-3-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-10(12(16)14-13)8-11(9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |
Clé InChI |
AKISAFNPAOBGME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NN)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



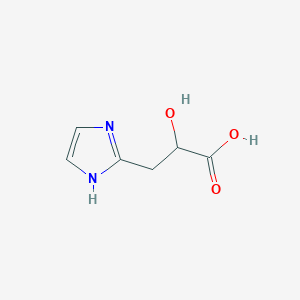

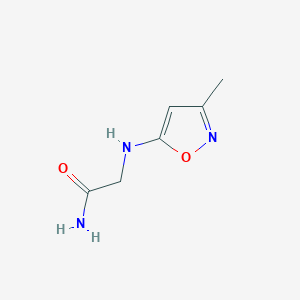
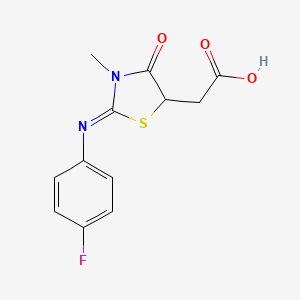
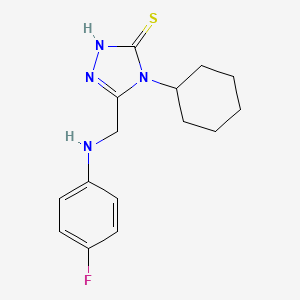
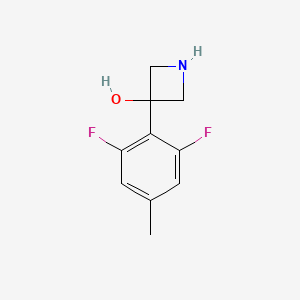
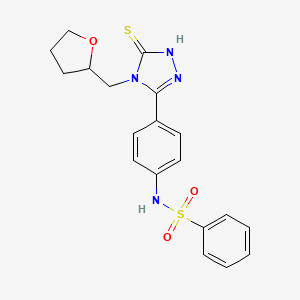
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)


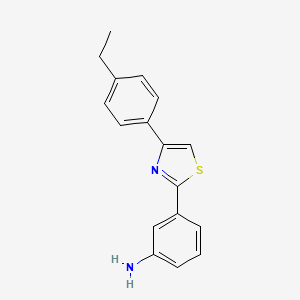
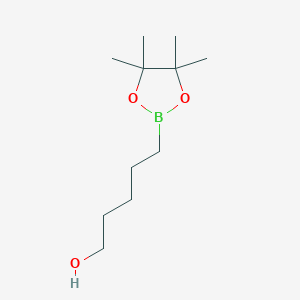
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
